2,4,5-trifluoro-3-methoxybenzaldehyde
Description
Significance of Fluorinated Aromatic Compounds in Advanced Chemical Research
The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern chemical and industrial research. Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, are pivotal in the development of advanced materials, pharmaceuticals, and agrochemicals. numberanalytics.comresearchgate.net The unique properties imparted by the fluorine atom—the most electronegative element—dramatically influence the physical, chemical, and biological characteristics of the parent molecule. numberanalytics.comnumberanalytics.com
The introduction of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and bioavailability, making it a powerful tool in drug design. numberanalytics.comnih.gov For instance, fluorine atoms can block sites on a molecule that are susceptible to metabolic oxidation, thereby enhancing the pharmacokinetic profile and efficacy of a drug. nih.gov This has led to the successful development of numerous fluorinated pharmaceuticals, including antibiotics, anticancer agents like 5-fluorouracil, and drugs for treating anxiety and high cholesterol. numberanalytics.comnih.gov
In materials science, the strength of the carbon-fluorine bond and the unique electronic effects of fluorine contribute to the creation of polymers and other materials with exceptional thermal stability, chemical resistance, and specific optical properties. numberanalytics.comnbinno.com Fluoropolymers such as polytetrafluoroethylene (PTFE) are well-known for their durability and inertness. numberanalytics.com Furthermore, fluorinated aromatics are integral to the synthesis of materials for organic light-emitting diodes (OLEDs), showcasing their importance in advanced electronics. numberanalytics.com The profound impact of fluorine substitution on molecular properties justifies the continued exploration and utilization of these compounds across diverse scientific fields. researchgate.net
Contextualizing 2,4,5-Trifluoro-3-methoxybenzaldehyde within the Chemical Landscape
Within the broad family of fluorinated aromatics, this compound stands out as a highly functionalized and specialized building block. Its structure, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy (B1213986) group on the benzaldehyde (B42025) framework, creates a unique electronic environment that influences its reactivity and potential applications. Benzaldehyde and its derivatives are fundamental precursors in organic synthesis, serving as starting materials for a vast array of more complex molecules. infiniumglobalresearch.com
The subject compound, this compound, serves as a key intermediate in multi-step synthetic pathways. Its aldehyde functional group is a versatile handle for various chemical transformations, while the trifluoro-methoxy substitution pattern pre-installs a specific arrangement of functional groups onto the aromatic ring, which can be crucial for the target molecule's final properties. Industrial preparation methods have been developed for closely related structures, such as 2,4,5-trifluoro-3-methoxybenzoyl chloride, which often begins with tetrachlorophthalic anhydride (B1165640) or tetrafluorophthalic acid and proceeds through the intermediate 2,4,5-trifluoro-3-methoxybenzoic acid. google.comgoogle.com These synthetic routes highlight the industrial relevance of this specific substitution pattern.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1260679-12-6 |
| Molecular Formula | C₈H₅F₃O₂ |
| IUPAC Name | This compound |
| InChI Key | DIZYRACQZPGHGP-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases. sigmaaldrich.com
Research Trajectories and Academic Relevance of Complex Benzaldehyde Derivatives
The field of organic synthesis is continually driven by the need to create novel molecules with specific functions. Complex benzaldehyde derivatives are at the forefront of this research, with academic and industrial interest spurred by their potential applications in medicine, agriculture, and materials science. infiniumglobalresearch.com360iresearch.comacs.org Research into these compounds often focuses on developing efficient and sustainable synthetic methodologies. For example, novel nanocatalysts are being designed to facilitate the synthesis of biologically active molecules from benzaldehyde precursors under environmentally friendly conditions. acs.org
The synthesis of complex benzaldehydes themselves is an active area of research. Methods like the modified Rosenmund reduction, which converts benzoyl chlorides to benzaldehydes, have been refined to be more efficient for preparing highly substituted compounds like 3,4,5-trimethoxybenzaldehyde. orgsyn.org Furthermore, the synthesis of isotopically labeled benzaldehydes, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, is crucial for their use as probes in molecular imaging and metabolic studies. whiterose.ac.uk The anti-inflammatory activities discovered in benzaldehyde derivatives isolated from natural sources, such as the fungus Eurotium cristatum, further fuel the exploration of new structures. acs.org The demand for these complex derivatives in high-value sectors like pharmaceuticals and specialty aroma chemicals continues to drive innovation in their synthesis and application. infiniumglobalresearch.com
Structure
3D Structure
Properties
CAS No. |
1260679-12-6 |
|---|---|
Molecular Formula |
C8H5F3O2 |
Molecular Weight |
190.12 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5F3O2/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2-3H,1H3 |
InChI Key |
DIZYRACQZPGHGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 2,4,5 Trifluoro 3 Methoxybenzaldehyde
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2,4,5-trifluoro-3-methoxybenzaldehyde, the primary disconnections involve the aldehyde and methoxy (B1213986) functional groups, as well as the fluorine substituents on the aromatic ring.
A key strategic disconnection is the C-C bond between the aromatic ring and the aldehyde group. This suggests a precursor such as a trifluoromethoxybenzene derivative that can be functionalized to introduce the aldehyde group. Another approach involves disconnecting the C-O bond of the methoxy group, pointing towards a trifluorohydroxybenzaldehyde intermediate. Furthermore, the fluorine atoms can be disconnected, suggesting a polyhalogenated or non-halogenated aromatic precursor that can undergo fluorination reactions. These strategic disconnections form the basis for exploring various synthetic pathways.
Precursor Identification and Starting Material Optimization
The selection of appropriate precursors is critical for an efficient synthesis. The optimization of starting materials often involves considering factors such as commercial availability, cost, and the number of synthetic steps required.
Derivatization from Tetrachlorophthalic Anhydride (B1165640) Pathways
One prominent pathway for synthesizing fluorinated aromatic compounds involves the derivatization of tetrachlorophthalic anhydride. google.comamericanlaboratory.com This readily available starting material can undergo a series of transformations to yield the desired product.
A described industrial method for a related compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, provides insight into a plausible route for the aldehyde. google.com The process begins with the reaction of tetrachlorophthalic anhydride with methylamine (B109427) to form N-methyl tetrachlorophthalimide. This is followed by a halogen exchange reaction using an alkali metal fluoride (B91410), such as potassium fluoride, to produce N-methyl tetrafluorophthalimide. Subsequent reaction with sodium hydroxide (B78521) leads to ring opening and the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate, which upon decarboxylation and acidification, yields 2,4,5-trifluoro-3-hydroxybenzoic acid. google.com This intermediate can then be methylated using dimethyl sulfate (B86663) to give 2,4,5-trifluoro-3-methoxybenzoic acid. google.com The final step to obtain the aldehyde would involve the reduction of the corresponding acyl chloride, which is formed by reacting the carboxylic acid with thionyl chloride. google.com
Table 1: Key Intermediates in the Tetrachlorophthalic Anhydride Pathway
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Tetrachlorophthalic Anhydride | C₈Cl₄O₃ | Starting Material |
| N-methyl tetrachlorophthalimide | C₉H₃Cl₄NO₂ | Intermediate |
| N-methyl tetrafluorophthalimide | C₉H₃F₄NO₂ | Intermediate |
| 2,4,5-Trifluoro-3-hydroxybenzoic acid | C₇H₃F₃O₃ | Key Intermediate |
Alternative Aromatic Halogenation and Functionalization Routes
Alternative routes often involve direct halogenation and functionalization of simpler aromatic precursors. Electrophilic aromatic substitution is a fundamental reaction for introducing halogen atoms onto a benzene (B151609) ring. khanacademy.orgyoutube.com However, achieving the specific 2,4,5-trifluoro substitution pattern directly can be challenging due to directing group effects.
A more controlled approach could start with a pre-functionalized benzene ring. For instance, starting with a compound that already possesses a methoxy group and then performing selective halogenation could be a viable strategy. The methoxy group is an ortho-, para-director, which would influence the position of incoming electrophiles. Stepwise halogenation, potentially using different halogenating agents or protecting groups, might be necessary to achieve the desired substitution pattern.
Another strategy involves nucleophilic aromatic substitution (SNA) on a highly halogenated precursor. For example, a polychlorinated or polyfluorinated benzene derivative could undergo sequential substitution reactions to introduce the methoxy group and other functionalities. The success of this approach depends on the relative reactivity of the different halogen atoms on the aromatic ring.
Direct Synthesis Approaches to this compound
Direct synthesis approaches focus on introducing the key functional groups in the final stages of the synthesis.
Aldehyde Functional Group Introduction
The introduction of an aldehyde functional group onto an aromatic ring is a well-established transformation in organic synthesis. khanacademy.orgmsu.edumdpi.com Several methods can be employed, including:
Formylation Reactions: The Vilsmeier-Haack reaction, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride, is a common method for formylating activated aromatic rings. A trifluoromethoxybenzene precursor would be a suitable substrate for this reaction.
Oxidation of a Methyl Group: If a precursor with a methyl group at the desired position is available (e.g., 2,4,5-trifluoro-3-methoxytoluene), it can be oxidized to the corresponding aldehyde using various oxidizing agents.
Reduction of a Carboxylic Acid Derivative: As mentioned in the tetrachlorophthalic anhydride pathway, a carboxylic acid precursor can be converted to an acyl chloride, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).
Trifluorination and Methoxy Group Incorporation Strategies
The introduction of three fluorine atoms and a methoxy group onto the benzene ring requires careful strategic planning.
Fluorination: Halogen exchange (Halex) reactions are commonly used to replace chlorine or bromine atoms with fluorine using fluoride sources like potassium fluoride, often in the presence of a phase-transfer catalyst. Starting with a trichloromethoxybenzaldehyde precursor could be a direct route.
Methoxy Group Incorporation: The methoxy group can be introduced via nucleophilic aromatic substitution on a polyfluorinated precursor. For example, reacting hexafluorobenzene (B1203771) or a similar highly fluorinated compound with sodium methoxide (B1231860) can lead to the substitution of one or more fluorine atoms. The regioselectivity of this reaction would be crucial. Alternatively, the methoxy group can be formed by the methylation of a hydroxyl group, as seen in the derivatization from tetrachlorophthalic anhydride. google.com
In one study, the reaction of di- and tri-fluorine-substituted benzaldehydes with 2′,4′,6′-trimethoxyacetophenone in methanol (B129727) resulted in a nucleophilic aromatic substitution (SNAr) where a fluorine atom was replaced by a methoxy group. acgpubs.org This demonstrates the feasibility of introducing a methoxy group onto a fluorinated benzaldehyde (B42025) derivative.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride |
| Tetrachlorophthalic Anhydride |
| N-methyl tetrachlorophthalimide |
| Potassium monofluoride |
| N-methyl tetrafluoro phthalic imidine |
| 2,4,5-trifluoro-3-hydroxy sodium phthalate |
| 2,4,5-trifluoro-3-hydroxybenzoic acid |
| 2,4,5-trifluoro-3-methoxybenzoic acid |
| Thionyl chloride |
| Methylamine |
| Sodium hydroxide |
| Dimethyl sulfate |
| 2-Fluoro-3-methoxybenzaldehyde (B32414) |
| (3-carboxypropyl)triphenylphosphonium (B14145455) bromide |
| 2,4,5-Trifluorobenzoic acid |
| 3,4,6-trichlorophthalic acid |
| 3,4,6-trichloro-N-methylphthaldiamide |
| 3,4,6-trifluoro-N-methylphthaldiamide |
| 3,4,6-trifluorophthalic acid |
| (E)-3-(2,4,5-Trifluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
| 2′,4′,6′-Trimethoxyacetophenone |
| 2,4,6-tris(4-pyridyl)-1,3,5-triazine |
| biphenyl-3,4′,5-tricarboxylic acid |
| 1,3,5-benzenetricarboxylic acid |
| 2,6-dimethyl pyridine-3,5-dicarboxylic acid |
| 4,4′-dicarboxydiphenyl sulfone |
| 4,4′,4″-tricarboxytriphenylamine |
| Benzaldehyde |
| Formaldehyde |
| Methanal |
| Acetaldehyde |
| Furfural |
| Safranal |
| Citral |
| Hexanal |
| Decanal |
| Octanal |
| Mandelonitrile |
| Pyridinium chlorochromate |
| Sodium borohydride (B1222165) |
| Lithium aluminum hydride |
| Trifluoromethylbenzene |
| Triflumuron |
| Flurprimidol |
| Phthalic anhydride |
| Chlorosulfonic acid |
| Iodine chloride |
| Molybdenum |
| Benzene |
| Pyridine |
| Pyrrole |
| Acetone |
| Caprolactam |
| Hydroxylamine |
| Carbonyl |
| Ketone |
| Aldehyde |
| Amide |
| Oxime |
| Amine |
| Carboxylic acid |
| Ester |
| Ether |
| Alcohol |
| Alkene |
| Alkyne |
| Alkane |
| Aromatic ring |
| Lewis acid |
| Nucleophile |
| Electrophile |
| Catalyst |
| Reagent |
| Solvent |
| Intermediate |
| Precursor |
| Product |
| Byproduct |
| Yield |
| Molar mass |
| Melting point |
| Boiling point |
| Density |
| Solubility |
| Vapor pressure |
| Flash point |
Green Chemistry Principles in Synthetic Design
Green chemistry principles are integral to modern synthetic design, aiming to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. kccollege.ac.in
Efforts in green chemistry focus on replacing hazardous solvents with safer alternatives. youtube.com While direct replacement in highly reactive organolithium chemistry is challenging, strategies revolve around minimizing solvent volume and exploring solvent-free reaction conditions where feasible. For the formylation step and subsequent workup, greener solvents like ethyl acetate (B1210297) or bio-based solvents such as Cyrene™ (dihydrolevoglucosenone) could be considered, although their compatibility with the specific reaction intermediates would require empirical validation. youtube.com Solvent-free approaches, such as grinding reactants in a mortar and pestle, have been successfully applied to similar reactions like the Vilsmeier-Haack formylation, drastically reducing waste. researchgate.netajrconline.org
Table 1: Comparison of Solvents Relevant to the Synthesis
| Solvent | Typical Use in Synthesis | Green Chemistry Considerations |
|---|---|---|
| Tetrahydrofuran (THF) | ortho-Lithiation | Effective but can form explosive peroxides; moderate environmental impact. engconfintl.org |
| Diethyl Ether | ortho-Lithiation | High volatility and flammability; peroxide former. |
| N,N-Dimethylformamide (DMF) | Formylation Reagent | Reprotoxic; high boiling point makes removal difficult; often replaced in greener processes. youtube.com |
| Toluene | Vilsmeier-Haack (alternative) | Petroleum-derived; toxic. cambridge.org |
| Ethyl Acetate | Workup/Extraction | Lower toxicity than many chlorinated solvents; can be derived from bio-based ethanol. youtube.com |
| Cyrene™ | Potential Green Replacement | Bio-derived from cellulose; biodegradable, but higher cost and requires process adaptation. youtube.com |
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. kccollege.ac.in It is a core principle of green chemistry, prioritizing synthetic routes that minimize the generation of by-products. numberanalytics.com
Addition and rearrangement reactions are ideal, with a 100% atom economy. kccollege.ac.in In contrast, substitution and elimination reactions inherently have lower atom economies as they produce stoichiometric by-products. The proposed synthesis for this compound involves substitution reactions, making its atom economy less than ideal.
Theoretical Atom Economy Calculation for the Proposed Pathway:
Step 1: C₆H₂F₄ + CH₃ONa → C₇H₃F₄O + NaF
Step 2 & 3 (combined): C₇H₃F₄O + C₄H₉Li + C₃H₇NO → C₈H₅F₃O₂ + C₄H₁₀ + LiF + (CH₃)₂NH (after hydrolysis)
Table 2: Simplified Atom Economy Analysis
| Reaction Stage | Reactants | Desired Product | By-products | % Atom Economy* |
|---|---|---|---|---|
| Overall (Simplified) | C₆H₂F₄ + CH₃OH + C₄H₉Li + C₃H₇NO | C₈H₅F₃O₂ | NaF, LiF, C₄H₁₀, etc. | < 50% |
\Note: This is an estimation. The actual calculation is: [Mass of C₈H₅F₃O₂] / [Total Mass of all Reactants] x 100. This reveals that a significant portion of the reactant mass is converted into waste rather than the desired product, underscoring the importance of designing more atom-economical routes.* numberanalytics.com
To improve efficiency, chemists seek catalytic methods or reaction cascades that combine multiple steps, thereby reducing the number of reagents and isolation procedures. numberanalytics.com
Minimizing waste is a direct consequence of improving atom economy and selecting appropriate solvents. In the proposed synthesis, significant waste is generated.
Inorganic Salts: The methoxylation step produces sodium fluoride (NaF), and the subsequent steps produce lithium fluoride (LiF). While seemingly benign, the disposal of large quantities of fluoride salts requires consideration.
Organic By-products: The use of n-butyllithium generates butane (B89635) as a volatile organic compound (VOC). The hydrolysis of the iminium intermediate formed from DMF releases dimethylamine.
Workup and Purification Waste: Aqueous washes, spent drying agents, and solvents used in chromatography for purification contribute substantially to the waste stream.
An alternative route, the Vilsmeier-Haack reaction, would involve reacting 1,2,4-trifluoro-5-methoxybenzene with a Vilsmeier reagent (typically formed from POCl₃ and DMF). chemistrysteps.comwikipedia.org While potentially more direct, this method generates phosphorus-containing waste (phosphoric acid and its salts after hydrolysis), which can be problematic for disposal. ijpcbs.com A key aspect of green synthetic design is not just reducing the quantity of waste but also its hazardous nature. google.com
Process Optimization and Scalability Considerations for Research Applications
Transitioning a synthetic procedure from a small-scale discovery experiment to a reliable, larger-scale research protocol requires careful optimization of reaction parameters and consideration of scalability.
For the proposed ortho-lithiation pathway, several factors are critical for optimization and safe scale-up in a research setting:
Temperature Control: Ortho-lithiation reactions are highly exothermic and typically performed at cryogenic temperatures (-78 °C) to control reactivity and prevent side reactions or decomposition of the aryllithium intermediate. engconfintl.org For research applications, scaling up requires efficient heat transfer, which can be challenging in standard round-bottom flasks. The use of jacketed reactors or continuous flow systems, where the reaction is performed in a narrow tube, offers superior temperature control and safety, even allowing for reactions at ambient temperatures in some cases. engconfintl.org
Reagent Addition and Stoichiometry: The rate of addition of the organolithium reagent is crucial. Slow, controlled addition is necessary to manage the exotherm. Precisely controlling the stoichiometry is also key; an excess of n-BuLi can lead to undesired side reactions, while an insufficient amount results in incomplete conversion.
Effect of Additives: The reactivity and aggregation state of organolithium reagents can be modified by additives. For instance, lithium diisopropylamide (LDA)-mediated lithiations can be significantly accelerated by catalytic amounts of lithium chloride (LiCl), which can be an important optimization parameter. nih.gov Similarly, the use of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction by breaking up organolithium aggregates. researchgate.net
Workup and Purification: Quenching the reaction at low temperatures and carefully controlling the hydrolysis step is vital for maximizing yield. For purification at a research scale, chromatography is common but can be a bottleneck. Optimization may involve developing crystallization or distillation methods that are more amenable to larger quantities and reduce solvent waste.
Safety and Handling: Scaling up the use of pyrophoric reagents like n-BuLi and moisture-sensitive intermediates demands rigorous safety protocols, including inert atmosphere techniques and appropriate personal protective equipment. Continuous flow processing can mitigate some of these risks by minimizing the amount of hazardous material present at any given time. engconfintl.org
By systematically addressing these parameters, a synthetic route can be made more robust, reproducible, and safer for producing the quantities of this compound needed for further research applications.
Reactivity and Mechanistic Investigations of 2,4,5 Trifluoro 3 Methoxybenzaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The substitution patterns on the benzene (B151609) ring create a unique electronic environment that governs the course of aromatic substitution reactions.
Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in 2,4,5-trifluoro-3-methoxybenzaldehyde is a balance of the electronic effects of its substituents. The three fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). researchgate.net This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. mnstate.edu Electrophilic attack is generally slower on electron-deficient rings. mnstate.edu
For nucleophilic aromatic substitution (SNAr), the opposite is true. The presence of strongly electron-withdrawing groups, like the fluorine atoms, is crucial for activating the ring towards nucleophilic attack. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The fluorine atoms, particularly those at the ortho and para positions relative to a potential leaving group, significantly enhance the rate of nucleophilic substitution. libretexts.org The methoxy group, being electron-donating by resonance, would generally disfavor nucleophilic aromatic substitution. However, its presence can influence the regioselectivity of the reaction.
Regioselectivity and Stereoselectivity in Reaction Outcomes
The positions of the substituents on the benzene ring direct the regioselectivity of substitution reactions. In electrophilic aromatic substitution, the directing influence of the substituents determines where the incoming electrophile will attack. The methoxy group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org The aldehyde group is a meta-director. youtube.com The fluorine atoms are also considered ortho-, para-directors, although they are deactivating. libretexts.org The ultimate regiochemical outcome of an electrophilic substitution reaction on this molecule would be complex and depend on the specific reaction conditions and the nature of the electrophile, with the directing effects of all substituents playing a role.
In nucleophilic aromatic substitution, the reaction typically occurs at a carbon atom bearing a good leaving group and is facilitated by electron-withdrawing groups at the ortho and/or para positions. libretexts.org In the case of this compound, the fluorine atoms themselves can act as leaving groups. Nucleophilic attack is most likely to occur at the carbon atoms bearing a fluorine atom, particularly the one at the para-position (C-5) or ortho-position (C-2) relative to the electron-withdrawing aldehyde group. Studies on related polyfluoroarenes have shown a preference for substitution at the para-position. nih.gov For instance, in condensation reactions of di- and tri-fluorine-substituted benzaldehydes, nucleophilic aromatic substitution has been observed to occur at the para-position to the aldehyde group. acgpubs.org
Aldehyde Functional Group Transformations
The aldehyde group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.
Oxidation Reactions
The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes. A patent describes a process where 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated to form 2,4,5-trifluoro-3-methoxybenzoic acid, which is an oxidized form of the aldehyde. google.com This indicates that the aldehyde can be readily converted to the corresponding carboxylic acid under appropriate oxidizing conditions. The resulting 2,4,5-trifluoro-3-methoxybenzoic acid is a stable compound. sigmaaldrich.comnih.gov
Reduction Reactions
Aldehydes can be reduced to primary alcohols. While specific studies on the reduction of this compound were not found, this is a standard transformation in organic chemistry. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the aldehyde group to a hydroxymethyl group, yielding (2,4,5-trifluoro-3-methoxyphenyl)methanol.
Condensation Reactions, including Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. jconsortium.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of Schiff bases is often catalyzed by acid. jconsortium.com
While direct studies on this compound are limited, research on structurally similar compounds like 2,4,5-trimethoxybenzaldehyde (B179766) demonstrates its ability to form Schiff bases. For example, it reacts with 3,5-dihydroxy benzoylhydrazine in methanol (B129727) to produce a new Schiff base, 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate. asianpubs.orgasianpubs.org Similarly, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reacts with various haloanilines to form Schiff bases. jocpr.com These examples strongly suggest that this compound would also readily participate in Schiff base formation.
Condensation reactions with active methylene (B1212753) compounds, such as the Knoevenagel condensation, are also characteristic of benzaldehydes. researchgate.net In these reactions, a new carbon-carbon double bond is formed. magritek.com For instance, p-methoxybenzaldehyde reacts with malononitrile (B47326) in the presence of a base to form the corresponding benzylidene derivative. researchgate.net It is plausible that this compound would undergo similar condensation reactions.
Reaction Kinetic and Thermodynamic Studies
Derivatization and Functionalization Strategies of 2,4,5 Trifluoro 3 Methoxybenzaldehyde
Synthesis of Carboxylic Acid Derivatives (e.g., 2,4,5-Trifluoro-3-methoxybenzoic Acid)
The oxidation of the aldehyde group in 2,4,5-trifluoro-3-methoxybenzaldehyde to a carboxylic acid is a fundamental transformation, yielding 2,4,5-trifluoro-3-methoxybenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates.
Industrial-scale preparation often involves a multi-step sequence starting from tetrachlorophthalic anhydride (B1165640). google.com This process includes imidization, fluorine substitution, ring-opening, decarboxylation, and methylation to produce 2,4,5-trifluoro-3-methoxybenzoic acid. google.com A more direct laboratory-scale synthesis would typically involve the oxidation of this compound using common oxidizing agents.
The resulting 2,4,5-trifluoro-3-methoxybenzoic acid is a white to almost white crystalline powder with a melting point in the range of 105-112 °C. chemdad.com It serves as a precursor for the preparation of quinolone derivatives and can be used to synthesize more complex molecules like 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. chemdad.com
Table 1: Physical and Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C8H5F3O3 | chemdad.com |
| Molecular Weight | 206.12 g/mol | chemdad.com |
| Melting Point | 105-112 °C | chemdad.com |
| Density | 1.472 g/mL at 25 °C | chemdad.com |
| Appearance | White to Almost white powder to crystal | chemdad.com |
Synthesis of Acyl Chloride Derivatives (e.g., 2,4,5-Trifluoro-3-methoxybenzoyl Chloride)
The conversion of 2,4,5-trifluoro-3-methoxybenzoic acid to its corresponding acyl chloride, 2,4,5-trifluoro-3-methoxybenzoyl chloride, is a crucial step for subsequent acylation reactions. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.
A common method for this conversion is the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF). google.comgoogle.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. libretexts.org Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be employed.
2,4,5-Trifluoro-3-methoxybenzoyl chloride is an important intermediate in the synthesis of fluoroquinolone antibacterial agents, such as Gatifloxacin and Moxifloxacin. google.com
Table 2: Reagents for the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride
| Reagent | Conditions | Reference |
| Thionyl chloride (SOCl2) and DMF | Heating | google.comgoogle.com |
| Triphosgene and DMF | 1,2-dichloroethane, 353 K | asianpubs.org |
Formation of Benzosuberone Derivatives via Wittig Reactions
The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for the synthesis of alkenes from carbonyl compounds. udel.eduwikipedia.orglibretexts.org In the context of this compound, this reaction can be utilized to construct the core structure of benzosuberones.
For instance, 2-fluoro-3-methoxybenzaldehyde (B32414) can react with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide in a Wittig reaction to form an alkene. ossila.com The subsequent intramolecular Friedel-Crafts acylation of the resulting carboxylic acid, often promoted by a strong acid like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), leads to the formation of the seven-membered ring characteristic of the benzosuberone scaffold. ossila.com This strategy allows for the construction of complex polycyclic systems from relatively simple starting materials. The Wittig reaction proceeds through the formation of a betaine (B1666868) intermediate or a four-membered oxaphosphetane ring, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. udel.edulibretexts.org
Construction of Bicyclic Heterocycles, including Hydroisoquinolines, Acridinone, and Quinazolines
This compound and its derivatives are valuable building blocks for the synthesis of various bicyclic and polycyclic heterocyclic compounds.
Hydroisoquinolines and Acridinones: While direct syntheses of hydroisoquinolines and acridinones from this compound are not extensively detailed in the provided search results, the analogous compound 2-fluoro-3-methoxybenzaldehyde is known to be a precursor for these structures. ossila.com The general strategies would likely involve multi-step sequences where the aldehyde is first converted into a more elaborate intermediate that can then undergo cyclization reactions to form the desired heterocyclic core.
Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the condensation of an anthranilic acid derivative with a suitable carbonyl compound or its equivalent. nih.gov In this context, this compound could potentially react with 2-aminobenzamides or related compounds to form quinazolinone structures, although specific examples with this exact aldehyde were not found in the search results. General methods for quinazoline synthesis include copper-catalyzed cyclizations and reactions involving isocyanides. organic-chemistry.org
Exploration of Organotin(IV) Complex Formation
The carboxylic acid derivative, 2,4,5-trifluoro-3-methoxybenzoic acid, readily participates in the formation of organotin(IV) complexes. chemdad.com These complexes are formed by reacting the carboxylic acid with various organotin(IV) chlorides, such as dibutyltin (B87310) dichloride or triphenyltin (B1233371) chloride. nih.govnih.gov
The resulting organotin(IV) carboxylates often exhibit interesting structural features and potential applications. For example, organotin(IV) derivatives of other substituted benzoic acids have been investigated for their potential as anticancer agents and as photostabilizers for polymers like PVC. nih.govnih.gov The coordination of the carboxylate group to the tin center can lead to a variety of structures, including monomeric, dimeric, and polymeric arrangements, depending on the nature of the organic substituents on the tin atom.
Multi-Step Synthesis of Complex Scaffolds
This compound is an important starting material for the multi-step synthesis of complex molecular scaffolds. These synthetic sequences often involve a combination of the reactions discussed above, along with other standard organic transformations. youtube.comyoutube.comyoutube.comyoutube.com
An example of a multi-step synthesis could involve the initial conversion of the aldehyde to an alkene via a Wittig reaction, followed by further functionalization of the alkene or the aromatic ring. Alternatively, the aldehyde could be reduced to an alcohol, which could then be converted to a leaving group for subsequent nucleophilic substitution reactions. The presence of the fluorine and methoxy (B1213986) substituents on the aromatic ring can influence the regioselectivity of subsequent reactions, providing a handle for the controlled construction of complex target molecules. nih.gov
Divergent and Convergent Synthetic Pathways from this compound
The strategic position of the functional groups on this compound allows for both divergent and convergent synthetic approaches to complex molecules.
Divergent Synthesis: In a divergent approach, the aldehyde can be converted into a key intermediate that possesses multiple reactive sites. This intermediate can then be subjected to a variety of different reaction conditions to produce a library of structurally related compounds. For example, after conversion to the corresponding benzoic acid, further derivatization of the carboxylic acid group (e.g., to amides, esters) or modification of the aromatic ring could lead to a diverse set of molecules.
Convergent Synthesis: In a convergent synthesis, this compound can be elaborated into a key fragment that is later combined with other separately synthesized fragments to assemble the final target molecule. nih.gov This approach is often more efficient for the synthesis of highly complex structures. For instance, the aldehyde could be a component in the synthesis of a complex natural product, where it is coupled with another advanced intermediate in a late-stage reaction. nih.gov
Applications As a Key Synthetic Intermediate in Advanced Molecular Construction
Building Block for Complex Polyfluorinated Aromatic Systems
The presence of multiple fluorine atoms makes 2,4,5-trifluoro-3-methoxybenzaldehyde an important starting material for the synthesis of more complex polyfluorinated aromatic compounds. sigmaaldrich.com Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The aldehyde group on this compound serves as a versatile anchor point for further chemical modifications, such as condensation, oxidation, or reduction, allowing for its incorporation into larger, multi-cyclic aromatic frameworks. This makes it a key component for creating novel molecular entities where the specific substitution pattern of the trifluoromethoxy-phenyl group is desired. researchgate.net
Precursor for Advanced Organic Building Blocks
One of the primary applications of this compound is its role as a precursor to other advanced organic building blocks, most notably 2,4,5-trifluoro-3-methoxybenzoic acid. guidechem.comchemicalbook.com The aldehyde is readily oxidized to the corresponding carboxylic acid, which is a more stable and versatile intermediate for a variety of coupling reactions. This benzoic acid derivative is a key component in the synthesis of pharmaceuticals and agrochemicals. guidechem.com An invention has provided an improved preparation method for this acid, highlighting its industrial importance by offering a process with fewer reaction steps, high yield, and good environmental safety. google.com
Table 1: Properties of 2,4,5-Trifluoro-3-methoxybenzoic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 112811-65-1 | chemicalbook.com |
| Molecular Formula | C₈H₅F₃O₃ | guidechem.com |
| Molecular Weight | 206.12 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow crystal powder | guidechem.com |
| Melting Point | 105-112 °C | chemicalbook.comchemicalbook.com |
| Density | 1.472 g/mL at 25 °C | chemicalbook.com |
Role in the Synthesis of Quinolone and Related Derivatives
The 2,4,5-trifluoro-3-methoxybenzoyl moiety is a critical component in the synthesis of certain quinolone antibiotics. chemicalbook.com Quinolones are a major class of synthetic antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV. nih.gov Specifically, 2,4,5-trifluoro-3-methoxybenzoic acid, derived from the aldehyde, is a documented precursor for preparing quinolone derivatives. chemicalbook.com
This is exemplified in the synthesis of finafloxacin, a novel fluoroquinolone antibiotic approved for treating acute otitis externa (swimmer's ear). nih.govdrugbank.com Finafloxacin is noted for its enhanced antibacterial activity in acidic environments. nih.govglpbio.com The synthesis of the core of such complex quinolones involves the cyclization of highly substituted aromatic precursors. nih.gov The general strategy often involves converting the fluorinated benzoic acid into a more reactive form, which is then elaborated through a series of condensation and cyclization reactions to build the bicyclic quinolone ring system. google.comgoogle.com The presence of the fluorine atoms, originating from the initial building block, is crucial for the biological activity of the final drug. nih.gov
Table 2: Profile of Finafloxacin
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b] guidechem.comchemeo.comoxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | nih.gov |
| Molecular Formula | C₂₀H₁₉FN₄O₄ | glpbio.com |
| Molecular Weight | 398.39 g/mol | glpbio.com |
| Mechanism of Action | Inhibits bacterial type II topoisomerase enzymes (DNA gyrase and topoisomerase IV). | nih.govhres.ca |
| Indication | Acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus. | nih.govdrugbank.com |
Intermediate in the Creation of Novel Benzofuran (B130515) Analogues
Benzofuran derivatives are important heterocyclic scaffolds found in many natural products and pharmaceuticals. nih.gov The synthesis of substituted benzofurans often relies on the cyclization of appropriately functionalized precursors. Aromatic aldehydes like this compound are valuable starting materials in this context. researchgate.net
Several synthetic strategies can be employed. For example, a base-mediated cyclocondensation of a salicylaldehyde (B1680747) (a 2-hydroxybenzaldehyde) with various reaction partners can yield 2-substituted benzofurans. rsc.org In another approach, an aromatic aldehyde can react with a p-quinone methide in a 1,6-conjugate addition, which after a dehydrative annulation, produces 2,3-diarylbenzofurans. nih.gov While direct examples using this compound are specific to proprietary research, its structure is well-suited for these established synthetic routes, allowing for the incorporation of the trifluoromethoxyphenyl group onto a benzofuran core. organic-chemistry.orgacs.org
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. tcichemicals.comorganic-chemistry.org Aldehydes are frequent participants in many classic MCRs. The aldehyde functionality of this compound makes it an ideal candidate for such reactions, enabling the rapid construction of complex and diverse molecular libraries.
For instance, it can be utilized in the Biginelli reaction. nih.gov In a hypothetical Biginelli reaction, this compound would react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea. This one-pot synthesis would produce a dihydropyrimidinone, a heterocyclic scaffold known for a wide range of biological activities, with the 2,4,5-trifluoro-3-methoxyphenyl group installed at a key position. This approach offers an atom-economical and step-efficient way to generate novel heterocyclic compounds for drug discovery and other applications. tcichemicals.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environment of other NMR-active nuclei, such as fluorine. For 2,4,5-trifluoro-3-methoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic proton.
Aldehydic Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. Its characteristic chemical shift is due to the strong deshielding effect of the adjacent carbonyl group.
Methoxy Group Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, typically in the range of δ 3.8 to 4.2 ppm.
Aromatic Proton (Ar-H): The single proton on the aromatic ring is expected to show a complex multiplet pattern due to coupling with the adjacent fluorine atoms. The precise chemical shift and multiplicity would be influenced by the combined electronic effects of the fluorine, methoxy, and aldehyde substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -CHO | 9.5 - 10.5 | s | N/A |
| Ar-H | 7.0 - 7.5 | m | F-H coupling |
Note: The table presents predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the aldehydic carbon, the methoxy carbon, and the six aromatic carbons.
Carbonyl Carbon (-CHO): The aldehydic carbon is the most deshielded and will appear far downfield, typically between δ 185 and 195 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of δ 110 to 160 ppm. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling), which can be a valuable tool for assignment. The carbons attached to the methoxy and aldehyde groups will also have distinct chemical shifts.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region of the aromatic signals, typically around δ 55 to 65 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 185 - 195 |
| Ar-C (C-F, C-O, C-C) | 110 - 160 |
Note: The table presents predicted values based on typical chemical shift ranges. Carbons bonded to fluorine will show splitting.
¹⁹F NMR is a highly sensitive technique that is crucial for the analysis of organofluorine compounds. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at the C-2, C-4, and C-5 positions. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the nature of the adjacent substituents. Furthermore, F-F coupling between the fluorine atoms will lead to splitting of the signals, providing valuable information about their relative positions.
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic proton and any adjacent protons (though none are present in this specific structure), and potentially long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for the aromatic C-H.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. The exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be measured with high accuracy (typically to within 5 ppm). This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would likely show characteristic losses of the aldehyde group (CHO), the methoxy group (OCH₃), and potentially fluorine atoms, which would further corroborate the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its passage through a capillary column. Following separation, it is ionized, and the resulting fragments are detected by a mass spectrometer, providing a unique mass spectrum that serves as a molecular fingerprint.
For fluorinated aromatic compounds, the choice of the GC column is critical to achieve good separation. A typical method would employ a non-polar or medium-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase. The operating conditions, including oven temperature program, carrier gas flow rate, and injector temperature, would be optimized to ensure sharp peaks and good resolution.
Table 1: Predicted GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | Phenyl-substituted polysiloxane (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp. 50-100°C, ramp to 250-300°C |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M⁺) | m/z corresponding to C₈H₅F₃O₂ |
| Major Fragmentation Pathways | Loss of -H, -CHO, -OCH₃, C-F bond cleavage |
Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable for the analysis of a wide range of organic molecules, including those that are not sufficiently volatile or stable for GC-MS. For this compound, reversed-phase LC would be the method of choice.
In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve efficient separation of components with varying polarities.
The mass spectrometer, coupled to the LC system, provides detection and structural information. Electrospray ionization (ESI) is a common ionization technique for this type of compound, which would likely produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. A predicted LC-MS/MS spectrum in negative mode suggests that fragmentation would occur, providing further structural details. hmdb.ca
Table 2: Typical LC-MS/UPLC-MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | Reversed-phase C18 |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with formic acid |
| Elution Mode | Gradient |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Expected Parent Ion | [M+H]⁺ or [M-H]⁻ |
| Detection | Tandem Mass Spectrometry (MS/MS) for structural confirmation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent features in the IR spectrum are expected to be:
C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes. libretexts.org
Aldehyde C-H Stretch: Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group. pressbooks.pub
Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene (B151609) ring.
C-O Stretch: An absorption band corresponding to the stretching of the aryl-ether C-O bond of the methoxy group is expected in the region of 1200-1300 cm⁻¹.
C-F Stretches: Strong absorption bands due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact positions will be influenced by the substitution pattern on the aromatic ring.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O | Stretch | 1700 - 1720 | Strong |
| Aldehyde C-H | Stretch | ~2720 and ~2820 | Weak to Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Aryl-O-CH₃ | C-O Stretch | 1200 - 1300 | Medium to Strong |
| Aromatic C-F | Stretch | 1000 - 1400 | Strong |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.
To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, analysis of crystal structures of related multi-substituted benzaldehyde (B42025) derivatives and fluorinated organic compounds can offer insights into the expected solid-state conformation. nih.govmdpi.com
The crystal packing would likely be influenced by a combination of factors, including dipole-dipole interactions of the carbonyl group, potential weak C-H···O and C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic rings. The presence of multiple fluorine atoms can significantly affect the crystal packing through electrostatic interactions. man.ac.uk A successful crystallographic analysis would provide unambiguous confirmation of the molecular structure and reveal the supramolecular architecture.
Purity Assessment Techniques (e.g., HPLC, UPLC, GC)
The assessment of purity is a critical step in the characterization of any chemical compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most common and reliable techniques for this purpose. pressbooks.pub
For this compound, a reversed-phase HPLC or UPLC method, similar to that described for LC-MS analysis, would be highly effective. A C18 column with a water/acetonitrile or water/methanol mobile phase system would be appropriate. Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >98% is often required for research and development applications.
Gas chromatography, coupled with a Flame Ionization Detector (FID), is also a suitable method for purity assessment, provided the compound is thermally stable and volatile. The principles of separation are the same as in GC-MS. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification of purity.
Table 4: Common Techniques for Purity Assessment of this compound
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC/UPLC | Reversed-phase C18 | Water/Acetonitrile or Methanol | UV-Vis |
| GC | Phenyl-substituted polysiloxane | Helium or Nitrogen | Flame Ionization Detector (FID) |
Computational and Theoretical Studies on 2,4,5 Trifluoro 3 Methoxybenzaldehyde and Its Derivatives
Density Functional Theory (DFT) Calculationsorientjchem.orgnih.gov
Density Functional Theory (DFT) has become a primary tool for predicting the molecular properties of various chemical systems with a high degree of accuracy. orientjchem.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These calculations are instrumental in understanding the fundamental characteristics of molecules like 2,4,5-trifluoro-3-methoxybenzaldehyde.
Molecular Geometry Optimization
The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
For a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA), DFT calculations have been performed to determine its optimized structure. orientjchem.org While not the exact target molecule, the structural similarities provide valuable insights. In such studies, the calculated bond lengths and angles are often compared with experimental data if available. For instance, in the DFT calculations for MFBA, the bond angles in the benzene (B151609) ring were found to deviate from the ideal 120 degrees of a regular hexagon. orientjchem.org These distortions are attributed to the steric and electronic effects of the substituents—the fluorine atoms, the methoxy (B1213986) group, and the carboxylic acid group (or in our case, the aldehyde group). orientjchem.org The repulsion between these groups and their interaction with the aromatic ring system lead to a unique and stable geometric arrangement. orientjchem.org
Below is an illustrative table of how optimized geometric parameters from a DFT calculation on a substituted benzaldehyde (B42025) might be presented.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (ring) | ~1.39 Å |
| C-H (aldehyde) | ~1.10 Å | |
| C=O (aldehyde) | ~1.21 Å | |
| C-O (methoxy) | ~1.36 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-C-C (ring) | ~117-123° |
| O=C-H (aldehyde) | ~124° | |
| C-O-C (methoxy) | ~118° |
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Density)orientjchem.org
The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. DFT calculations are particularly adept at describing the distribution of electrons within a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. dntb.gov.ua A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. dntb.gov.ua
For derivatives of benzoic acid, NBO (Natural Bond Orbital) analyses, often performed alongside DFT calculations, reveal details about intramolecular charge transfer interactions. orientjchem.org These interactions, which contribute to the stability of the molecule, can be inferred from the HOMO-LUMO energy gap. orientjchem.org
The distribution of electron density, or charge density, can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, indicating areas prone to electrophilic and nucleophilic attack, respectively.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. dntb.gov.ua |
| Charge Density | Distribution of electrons in the molecule | Identifies electron-rich and electron-poor regions. |
Vibrational Frequency Analysis
Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. By comparing the computed vibrational spectrum with experimentally obtained spectra (e.g., from FTIR and FT-Raman spectroscopy), a detailed assignment of the observed spectral bands to specific vibrational modes can be made. orientjchem.orgnih.gov This comparison serves as a validation of the computational method and the calculated geometry. orientjchem.org For related methoxy-substituted benzaldehydes, excellent agreement between calculated and experimental spectra has been demonstrated, allowing for a confident assignment of the vibrational modes. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, ligand binding, and protein folding. nih.gov
For a molecule like this compound, MD simulations could be employed to understand its interactions with a biological target, such as an enzyme or receptor. nih.gov These simulations can validate docking scores and provide insights into the stability of ligand-receptor complexes. nih.gov The trajectory of the simulation reveals how the molecule and its target move and adapt to each other, highlighting key interactions like hydrogen bonds and hydrophobic contacts that are maintained over time. nih.gov
Prediction of Chemical Reactivity and Reaction Pathwaysorientjchem.orgnih.gov
DFT calculations can also be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. This is achieved through the analysis of various reactivity descriptors derived from the electronic structure.
Fukui Functions and Electrophilic/Nucleophilic Indices
Fukui functions are a key concept in conceptual DFT and are used to describe the reactivity of different sites within a molecule. xisdxjxsu.asia The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. xisdxjxsu.asia
Essentially, the Fukui function helps to identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. xisdxjxsu.asia
f+(r) corresponds to an attack by a nucleophile (the molecule accepts an electron) and highlights sites for nucleophilic attack.
f-(r) corresponds to an attack by an electrophile (the molecule donates an electron) and highlights sites for electrophilic attack.
From the Fukui functions, condensed-to-atom indices can be calculated to quantify the reactivity of each atom in the molecule. A dual descriptor, Δf(r), which is the difference between the electrophilic and nucleophilic Fukui functions, can also be used. xisdxjxsu.asia If Δf(r) > 0, the site is favored for electrophilic attack, whereas if Δf(r) < 0, the site is favored for nucleophilic attack. xisdxjxsu.asia
| Descriptor | Symbol | Information Provided |
| Fukui Function | f(r) | Identifies reactive sites for nucleophilic and electrophilic attack. xisdxjxsu.asia |
| Electronegativity | χ | The power of an atom to attract electrons to itself. xisdxjxsu.asia |
| Global Hardness | η | Measures the resistance to change in electron distribution. xisdxjxsu.asia |
| Global Softness | S | The reciprocal of global hardness, indicating higher reactivity. xisdxjxsu.asia |
| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. xisdxjxsu.asia |
Transition State Analysis
Transition state analysis is a cornerstone of computational chemistry, providing critical information about the energy barriers and mechanisms of chemical reactions. For benzaldehyde and its derivatives, these studies often focus on reactions involving the aldehyde functional group or electrophilic substitution on the aromatic ring.
While specific transition state calculations for reactions involving this compound are not extensively documented in the literature, the principles can be understood from studies on related systems. For instance, the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole has been investigated using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level. nih.gov This study identified three transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination to form a Schiff base. nih.gov The activation energies for these steps are crucial for understanding the reaction kinetics. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group in this compound would significantly influence the electronic distribution and, consequently, the energy of the transition states in similar reactions.
Furthermore, computational studies on electrophilic aromatic substitution of benzaldehyde have shown that the nature of the electrophile and the substituents on the ring dictate the reaction pathway and regioselectivity. mdpi.com The interplay of the inductive electron-withdrawing effects of the fluorine atoms and the resonance-donating effect of the methoxy group in this compound would create a complex scenario for predicting the transition states of such reactions. DFT calculations are essential to determine the geometry and energy of these transient structures, which are, by definition, not directly observable experimentally. youtube.com
A hypothetical transition state analysis for a nucleophilic addition to the carbonyl group of this compound would involve modeling the approach of the nucleophile and the subsequent changes in bond lengths and angles as the system moves towards the transition state. The calculated activation energy would provide a quantitative measure of the compound's reactivity towards different nucleophiles.
Table 1: Hypothetical Transition State Analysis Data for Nucleophilic Addition to Substituted Benzaldehydes
This interactive table illustrates the type of data that would be generated from a computational study on the transition state of a hypothetical nucleophilic addition reaction. The values are for illustrative purposes and are based on general chemical principles.
| Substituent Pattern | Nucleophile | Activation Energy (kcal/mol) | Key Transition State Bond Length (C-Nu, Å) |
| 2,4,5-Trifluoro-3-methoxy | CN⁻ | 12.5 | 1.85 |
| Benzaldehyde (unsubstituted) | CN⁻ | 15.2 | 1.90 |
| 4-Nitrobenzaldehyde | CN⁻ | 10.8 | 1.82 |
| 4-Methoxybenzaldehyde | CN⁻ | 16.5 | 1.93 |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the electron-withdrawing fluorine atoms would be expected to cause a downfield shift (higher ppm) for nearby carbon and proton atoms, while the electron-donating methoxy group would cause an upfield shift (lower ppm). Computational studies on para-substituted benzaldehydes have demonstrated a strong correlation between the calculated ¹³C NMR chemical shift of the formyl carbon and the rotational barrier of the formyl group. proquest.comresearchgate.net
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations help in the assignment of experimental bands to specific vibrational modes. For this compound, the most characteristic IR absorption would be the C=O stretching frequency of the aldehyde group. The position of this band is influenced by the electronic effects of the ring substituents. Studies on benzaldehyde and its derivatives have shown that DFT calculations can accurately predict these frequencies. nih.gov For instance, in a study on heteroaryl-capped hydroxamic acid derivatives synthesized from substituted benzaldehydes, the C=O stretching frequencies were observed in the range of 1697–1741 cm⁻¹. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum would be characterized by π→π* and n→π* transitions. The substitution pattern on the benzene ring would affect the energies of these transitions and thus the absorption maxima (λ_max). Computational studies on benzaldehyde have explored the nature of its low-lying excited states, which are crucial for understanding its photophysical properties. princeton.edu
Table 2: Predicted Spectroscopic Data for this compound
This interactive table provides hypothetical predicted spectroscopic data based on computational methods and trends observed in similar molecules.
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | δ (C=O) | ~190 ppm |
| ¹H NMR | δ (CHO) | ~10.2 ppm |
| IR | ν (C=O) | ~1710 cm⁻¹ |
| UV-Vis | λ_max (π→π*) | ~260 nm |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.
For this compound, a key conformational feature is the rotation around the single bond connecting the aldehyde group to the phenyl ring. Computational studies on para-substituted benzaldehydes have extensively investigated this rotational barrier. proquest.comresearchgate.netsrce.hrbenthamdirect.comresearchgate.net The energy landscape is typically characterized by a planar minimum-energy conformation, where the aldehyde group is coplanar with the benzene ring to maximize π-conjugation, and a transition state where the aldehyde group is perpendicular to the ring. proquest.com
Conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes has shown that planar conformations are generally favored. rsc.orgrsc.org For this compound, steric hindrance between the ortho-fluorine atom and the methoxy group with the aldehyde group would also play a role in determining the preferred orientation of these groups relative to the ring. The energy landscape, therefore, would not only include the rotation of the aldehyde group but also the rotation of the methoxy group. A detailed computational scan of the potential energy surface would be necessary to map out all the stable conformers and the transition states connecting them, providing a complete picture of the molecule's conformational preferences. researchgate.netnih.govnih.gov
Table 3: Illustrative Rotational Energy Barriers for Substituted Benzaldehydes
This interactive table presents illustrative data on the rotational barriers of the formyl group for different substituted benzaldehydes, based on published computational studies.
| Compound | Substituent(s) | Rotational Barrier (kcal/mol) | Reference |
| Benzaldehyde | None | ~7.5 | proquest.com |
| 4-Methoxybenzaldehyde | 4-OCH₃ | ~8.5 | proquest.com |
| 4-Nitrobenzaldehyde | 4-NO₂ | ~7.8 | proquest.com |
| 2-Fluorobenzaldehyde | 2-F | ~9.0 | rsc.org |
Future Research Directions and Emerging Opportunities
Development of Novel Stereoselective Synthesis Methods
The aldehyde group in 2,4,5-trifluoro-3-methoxybenzaldehyde is a prime handle for asymmetric transformations to create chiral molecules, which are crucial in medicinal chemistry. Future research will likely focus on developing novel stereoselective methods that can control the formation of new stereocenters adjacent to the fluorinated aryl moiety.
Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes. nih.gov The development of new chiral primary or secondary amine catalysts could enable highly enantioselective α-fluorination, alkylation, or aldol (B89426) reactions of α-branched derivatives of this compound. nih.govrsc.orgacs.org For instance, enamine catalysis has been successfully used for the direct asymmetric α-fluorination of various aldehydes, providing access to important chiral synthons. nih.gov Applying newly developed chiral primary amine catalysts could afford the corresponding α-functionalized fluoroaldehydes in high chemical yields and enantioselectivities. rsc.org
Transition metal catalysis also presents significant opportunities. Chiral Lewis acids, particularly those based on metals like titanium, copper, or nickel, could be employed to activate the aldehyde for enantioselective additions of nucleophiles. acs.org The development of catalytic systems for the asymmetric arylation, vinylation, or alkynylation of the aldehyde would provide direct access to chiral secondary alcohols, which are valuable intermediates. Research into the stereoselective construction of fluorinated quaternary carbon centers is a growing field, and methods like nickel-catalyzed asymmetric arylation could be adapted for derivatives of the title compound. rsc.org
A key challenge and opportunity will be to understand and control the influence of the trifluoromethoxy-phenyl group on the stereochemical outcome of these reactions. The steric bulk and electronic effects of the substituents will play a crucial role in the facial selectivity of catalytic transformations.
| Catalytic Approach | Potential Reaction | Target Product | Key Research Focus |
| Organocatalysis | Enantioselective α-alkylation | Chiral α-alkyl-2,4,5-trifluoro-3-methoxybenzaldehyde | Design of novel chiral amine catalysts |
| Organocatalysis | Asymmetric Aldol Reaction | Chiral β-hydroxy aldehydes/ketones | Control of diastereoselectivity and enantioselectivity |
| Transition Metal Catalysis | Asymmetric Nucleophilic Addition | Chiral secondary alcohols | Development of Lewis acid catalysts tolerant to fluorine |
| Transition Metal Catalysis | Stereoselective Reduction | Chiral 2,4,5-trifluoro-3-methoxyphenylmethanol | Synthesis of efficient and selective chiral ligands |
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, efficiency, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. beilstein-journals.orgacs.org The synthesis and transformation of fluorinated compounds, which often involve toxic or highly reactive fluorinating agents, are particularly well-suited for flow reactor technology. researchgate.netdurham.ac.uk
Future research should focus on integrating the synthesis of this compound and its subsequent transformations into continuous flow systems. google.com This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. rsc.org The improved heat and mass transfer in microreactors can prevent the formation of hotspots and byproducts, which is crucial for exothermic reactions. acs.org
The use of packed-bed reactors filled with immobilized catalysts or reagents is a promising avenue. researchgate.netnih.gov For instance, an immobilized organocatalyst could be used for the continuous, enantioselective alkylation of the aldehyde. nih.gov Similarly, flow reactors can facilitate the safe handling of hazardous reagents like diethylaminosulfur trifluoride (DAST) for fluorination reactions or the in situ generation and use of reactive intermediates. researchgate.netrsc.orgresearchgate.net This methodology not only enhances safety but also enables reactions that are difficult or dangerous to perform in traditional batch setups. acs.org
| Flow Chemistry Application | Specific Example | Anticipated Benefits |
| Synthesis of the Aldehyde | Continuous multi-step synthesis from precursors | Improved safety, higher throughput, reduced waste |
| Stereoselective Reactions | Continuous alkylation using a packed-bed chiral catalyst | High productivity, catalyst recycling, consistent quality |
| Hazardous Reactions | Fluorination or nitration in a microreactor | Enhanced temperature control, containment of hazardous materials |
| Photocatalysis in Flow | LED-irradiated capillary reactor for photoredox reactions | Uniform irradiation, efficient light penetration, scalability |
Advanced Materials Science Applications (e.g., Polymer Precursors)
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical characteristics. capes.gov.brresearchgate.netnih.gov this compound represents a valuable, yet underexplored, monomer for the synthesis of novel high-performance polymers.
The aldehyde functionality allows for its incorporation into various polymer backbones through condensation polymerization. Reactions with diamines can yield poly(azomethine)s or Schiff base polymers, while reaction with diols or subsequent reduction to the diol could lead to fluorinated polyethers or polyesters. The presence of three fluorine atoms and a methoxy (B1213986) group on the phenyl ring is expected to impart a unique combination of properties to the resulting polymers. These properties may include:
High Thermal Stability and Chemical Resistance: Conferred by the strong C-F bonds. sigmaaldrich.com
Low Refractive Index: A common feature of highly fluorinated materials, useful for optical applications like claddings for optical fibers.
Hydrophobicity and Lipophobicity: Resulting in low surface energy and anti-fouling characteristics.
Specific Gas Permeability: Potentially useful for membrane-based separation technologies.
Low Dielectric Constant: Making them candidates for use as insulators in microelectronics. nih.gov
Future research will involve the synthesis of various polymers derived from this compound and the thorough characterization of their physicochemical properties. The goal is to establish structure-property relationships that will guide the design of materials tailored for specific high-end applications, from advanced coatings and membranes to specialized optical and electronic components. alfa-chemistry.comnih.gov
| Polymer Type | Polymerization Reaction | Potential Properties | Potential Applications |
| Poly(azomethine)s | Condensation with diamines | High thermal stability, potential conductivity | High-performance films, electronic materials |
| Poly(ether)s | Nucleophilic aromatic substitution | Chemical resistance, low dielectric constant | Advanced insulators, separation membranes |
| Polyesters | Condensation with diacyl chlorides | Hydrophobicity, processability | Specialty coatings, low-friction surfaces |
| Poly(acetal)s | Acid-catalyzed reaction with diols | Optical clarity, low refractive index | Optical components, fiber claddings |
Design of Next-Generation Synthetic Tools Utilizing Fluorinated Benzaldehydes
Fluorinated compounds are not only targets in themselves but also powerful tools in synthetic chemistry. nih.gov Their unique electronic properties can be harnessed to create novel building blocks and reagents with enhanced or unique reactivity. chinesechemsoc.orgnih.govbeilstein-journals.org this compound, with its array of functional groups, is an ideal starting point for the design of such next-generation synthetic tools.
The aldehyde can be transformed into a variety of other functional groups, each bearing the trifluoromethoxyphenyl moiety. For example, conversion to a primary amine, a carboxylic acid, an alkyne, or a boronic ester would generate a suite of versatile building blocks. sigmaaldrich.comalfa-chemistry.com These new building blocks, decorated with the specific fluorine substitution pattern, could then be used in cross-coupling reactions, multicomponent reactions, or in the synthesis of complex molecular architectures, particularly in medicinal and agrochemical research. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,5-trifluoro-3-methoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer :
- Direct Fluorination : Use halogen exchange (Halex) reactions on methoxy-substituted benzaldehyde precursors with KF in polar aprotic solvents (e.g., DMF) at 120–150°C. Monitor fluorination efficiency via NMR .
- Methoxy Group Introduction : Employ Ullmann coupling or nucleophilic aromatic substitution (SNAr) with NaOCH on fluorinated benzaldehyde intermediates. Optimize temperature (80–100°C) and solvent (THF or DMSO) to minimize side reactions .
- Oxidation Strategies : Compare oxidizing agents like KMnO (aqueous acidic conditions) vs. CrO (acetic acid) for converting methyl groups to aldehydes. CrO may offer higher selectivity but requires careful handling due to toxicity .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aldehyde protons (δ 9.8–10.2 ppm). Use NMR to distinguish between ortho, meta, and para fluorines (δ -110 to -160 ppm) .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm) and methoxy C-O stretch (~1250 cm). Overlaps with fluorine-related peaks require deconvolution .
- Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate isotopic patterns of fluorine (M+1/M+2 peaks) and validate molecular formula .
Advanced Research Questions
Q. What computational tools (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Model substituent effects (fluoro, methoxy) on electrophilic aromatic substitution (EAS) reactivity. Gaussian or ORCA software can optimize geometries and calculate Fukui indices for reactive sites .
- Molecular Docking : Screen derivatives against enzyme targets (e.g., cytochrome P450) using AutoDock Vina. Fluorine’s electronegativity and methoxy’s steric effects may modulate binding affinity .
- Solvent Effects : Simulate solvation with COSMO-RS to predict solubility and stability in polar vs. nonpolar media .
Q. How do steric and electronic effects of fluorine and methoxy groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 3-methoxy group may block ortho positions, directing cross-coupling (e.g., Suzuki-Miyaura) to para positions. Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring Pd catalysts with strong electron-donating ligands (e.g., XPhos) for efficient coupling .
- Contradiction Analysis : If experimental results deviate from predictions, use Hammett constants (σ for F: +0.34; σ for OCH: -0.27) to reassess electronic contributions .
Q. What strategies address contradictory crystallographic data in fluorinated benzaldehyde derivatives?
- Methodological Answer :
- Twinned Crystals : Use SHELXL (SHELX suite) for refining twinned structures. Input HKLF 5 format files and apply twin laws (e.g., twofold rotation) to resolve overlapping reflections .
- Disorder Modeling : For disordered fluorine/methoxy groups, apply PART instructions in SHELXL and validate with R < 5% .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul for bond-length/angle outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
